(Z)-4-Hydroxypent-3-en-2-one;praseodymium;hydrate
Description
The compound "(Z)-4-Hydroxypent-3-en-2-one; praseodymium; hydrate" corresponds to praseodymium(III) acetylacetonate hydrate, a coordination complex with the formula Pr(C₅H₇O₂)₃·xH₂O (CAS: 14553-09-4) . It consists of a praseodymium(III) ion coordinated to three acetylacetonate (2,4-pentanedionate) ligands and water molecules. This compound appears as a light green solid and is classified as a rare earth metal complex with applications in catalysis, materials science, and chemical synthesis . Its acetylacetonate ligands enhance solubility in organic solvents, making it suitable for use in sol-gel processes and precursor routes for advanced materials .
Properties
CAS No. |
28105-87-5 |
|---|---|
Molecular Formula |
C15H24O6Pr |
Molecular Weight |
441.25 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;praseodymium |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChI Key |
GJBVHFHGJITKDR-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Pr] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Pr] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Hydroxypent-3-en-2-one typically involves the aldol condensation of acetaldehyde and acetone, followed by selective reduction and dehydration steps. The praseodymium component can be introduced through complexation reactions with praseodymium salts, such as praseodymium nitrate or chloride, in the presence of the organic ligand.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions under controlled temperature and pressure conditions. The praseodymium complexation can be achieved through continuous flow processes, ensuring high yield and purity. The final hydrate form is obtained by crystallization from aqueous solutions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (Z)-4-Hydroxypent-3-en-2-one can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The enone can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxopent-3-en-2-one or 4-oxopentanoic acid.
Reduction: Formation of 4-hydroxypentanol.
Substitution: Formation of 4-chloropent-3-en-2-one or 4-bromopent-3-en-2-one.
Scientific Research Applications
Chemical and Coordination Chemistry
Ligand Properties
The compound acts as a ligand in coordination chemistry, where it forms stable complexes with various metal ions. These metal complexes are studied for their catalytic properties in organic synthesis. The coordination chemistry of (Z)-4-Hydroxypent-3-en-2-one with praseodymium enhances the reactivity and selectivity of reactions, making it valuable in synthetic pathways.
Table 1: Coordination Complexes Formed by (Z)-4-Hydroxypent-3-en-2-one
| Metal Ion | Complex Type | Application Area |
|---|---|---|
| Praseodymium | Coordination Complex | Catalysis in organic synthesis |
| Copper | Mixed-Ligand Complex | Organic transformations |
| Nickel | Bimetallic Complex | Hydrogenation reactions |
Biological Applications
Imaging and Therapeutic Agents
Research indicates that metal complexes of (Z)-4-Hydroxypent-3-en-2-one have potential applications as imaging agents in biological systems. The unique properties of praseodymium allow for enhanced imaging contrast in magnetic resonance imaging (MRI) due to its paramagnetic nature. Furthermore, these complexes are being explored for their therapeutic potential, particularly in drug delivery systems.
Case Study: Imaging Agent Development
A study investigated the use of praseodymium complexes as MRI contrast agents. The results showed that the complex exhibited significantly improved relaxivity compared to traditional gadolinium-based agents, suggesting a promising avenue for safer imaging techniques.
Industrial Applications
Catalysts for Chemical Reactions
In industrial settings, (Z)-4-Hydroxypent-3-en-2-one; praseodymium; hydrate is utilized in the development of advanced materials and catalysts. Its ability to facilitate chemical reactions under mild conditions makes it suitable for various industrial processes, including polymerization and oxidation reactions.
Table 2: Industrial Uses of (Z)-4-Hydroxypent-3-en-2-one
| Application | Description |
|---|---|
| Catalytic Converters | Used in reactions to convert hydrocarbons |
| Polymer Production | Acts as a catalyst in polymerization processes |
| Electronic Devices | Components in electronic materials |
Mechanism of Action
The mechanism of action of (Z)-4-Hydroxypent-3-en-2-one;praseodymium;hydrate involves the interaction of the organic ligand with metal ions. The hydroxyl and enone groups facilitate coordination with praseodymium, forming stable complexes. These complexes can interact with biological molecules or catalyze chemical reactions through electron transfer processes.
Comparison with Similar Compounds
Praseodymium Oxalate Hydrate (Pr₂(C₂O₄)₃·xH₂O)
Key Properties :
- Solubility : Highly insoluble in water .
- Structure : Contains oxalate anions and praseodymium(III) ions in a crystalline lattice.
- Applications: Precursor for praseodymium oxide nanoparticles via thermal decomposition . Used in specialized glass, ceramics, and phosphors for optical applications .
- Unique Feature : Light green color and stability in solid-state synthesis .
Comparison with Acetylacetonate Hydrate :
- Unlike the acetylacetonate complex, praseodymium oxalate is water-insoluble, limiting its use in aqueous systems but favoring solid-state reactions .
Praseodymium(III) Acetate Hydrate (Pr(CH₃COO)₃·xH₂O)
Key Properties :
Comparison with Acetylacetonate Hydrate :
Praseodymium(III) Bromide Hydrate (PrBr₃·xH₂O)
Key Properties :
Comparison with Acetylacetonate Hydrate :
Cerium(III) Acetylacetonate Hydrate (Ce(C₅H₇O₂)₃·xH₂O)
Key Properties :
Comparison with Praseodymium Acetylacetonate :
Gadolinium(III) Acetylacetonate Hydrate (Gd(C₅H₇O₂)₃·xH₂O)
Key Properties :
Comparison with Praseodymium Acetylacetonate :
- Praseodymium’s lower magnetic moment (3.58 μB) limits its use in magnetic applications but enhances its utility in optical materials .
Comparative Data Table
Biological Activity
(Z)-4-Hydroxypent-3-en-2-one, commonly referred to as a derivative of 4-hydroxypent-3-en-2-one, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The addition of praseodymium, a rare earth element, in the form of a hydrate, may enhance the compound's therapeutic properties. This article delves into the biological activity, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound (Z)-4-Hydroxypent-3-en-2-one has the following structural formula:
The incorporation of praseodymium ions into the structure may influence its solubility and bioavailability, which are critical factors in pharmacological efficacy.
Antiviral Properties
Research indicates that derivatives of 4-hydroxypent-3-en-2-one exhibit antiviral activity, particularly against retroviruses. A study focused on synthesizing therapeutic compounds from this base structure showed promising results in inhibiting viral replication. The mechanism appears to involve interference with viral entry or replication processes .
Cytotoxicity
The cytotoxic effects of (Z)-4-Hydroxypent-3-en-2-one have been documented in various studies. Notably, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of praseodymium may enhance these effects due to its ability to facilitate reactive oxygen species (ROS) generation, leading to increased oxidative stress within cells .
The proposed mechanisms through which (Z)-4-Hydroxypent-3-en-2-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction.
- Modulation of Immune Response : Enhancing the immune response against viral infections.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits retroviral replication | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| ROS Generation | Facilitates oxidative stress |
Case Studies
-
Case Study on Antiviral Efficacy :
A study conducted by researchers at King Saud University explored the antiviral properties of (Z)-4-Hydroxypent-3-en-2-one derivatives against HIV. Results showed a significant reduction in viral load in treated cell cultures compared to controls, suggesting a viable therapeutic avenue for retroviral infections . -
Cytotoxic Effects on Cancer Cells :
Another investigation assessed the cytotoxicity of this compound on various cancer cell lines, including breast and prostate cancer. The findings indicated that treatment led to a dose-dependent increase in cell death, with enhanced effects noted when praseodymium was included in the formulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-4-Hydroxypent-3-en-2-one praseodymium hydrate complexes, and how do reaction conditions influence yield and purity?
- Methodological Answer : Use hydrothermal synthesis or solvent evaporation under controlled pH (6–8) and temperature (60–80°C). Monitor ligand-to-metal ratios (e.g., 3:1 molar ratio) to stabilize the praseodymium coordination sphere. Characterize intermediates via IR spectroscopy to track enol-keto tautomerism of the ligand . Validate purity via elemental analysis and X-ray diffraction (XRD) to confirm crystalline phases .
Q. How can researchers characterize the structural configuration and hydration states of this complex?
- Methodological Answer : Employ single-crystal XRD to resolve the Z-configuration of the ligand and coordination geometry. Thermogravimetric analysis (TGA) quantifies hydration states by measuring mass loss at 100–150°C (water release) and 250–400°C (ligand decomposition) . Pair with FTIR to identify O–H stretching (3400–3200 cm⁻¹) and C=O vibrations (1650–1600 cm⁻¹) .
Q. What spectroscopic techniques are most effective for analyzing electronic transitions in praseodymium-based complexes?
- Methodological Answer : UV-Vis-NIR spectroscopy identifies f-f transitions of Pr³⁺ (e.g., ³H₄ → ³P₀ at ~450 nm). Complement with photoluminescence spectroscopy to study ligand-to-metal charge transfer (LMCT) bands. Use X-ray absorption near-edge structure (XANES) to probe oxidation states .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for praseodymium complexes with hydroxypentenone ligands?
- Methodological Answer : Conduct controlled experiments under inert atmospheres to exclude oxidation artifacts. Compare computational models (e.g., DFT calculations of electronic spectra) with empirical data to validate peak assignments. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What mechanistic insights explain ligand substitution dynamics in aqueous praseodymium complexes?
- Methodological Answer : Use stopped-flow kinetics to measure substitution rates under varying ionic strengths and temperatures. Employ EXAFS to track changes in coordination number during ligand exchange. Theoretical modeling (e.g., Marcus theory) can predict activation energies for substitution pathways .
Q. How do hydration states affect the catalytic activity of praseodymium complexes in oxidation reactions?
- Methodological Answer : Compare catalytic performance (e.g., turnover frequency, TOF) of hydrated vs. anhydrous complexes in model reactions (e.g., alcohol oxidation). Use in situ Raman spectroscopy to monitor active species. Correlate hydration-dependent Lewis acidity (measured via NH₃-TPD) with catalytic efficiency .
Q. What computational approaches best predict the stability and reactivity of (Z)-4-Hydroxypent-3-en-2-one praseodymium hydrates?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) and Gibbs free energy profiles for ligand dissociation. Molecular dynamics (MD) simulations with explicit solvent models can model hydration shell dynamics. Validate with experimental thermodynamic data (e.g., calorimetry) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported magnetic properties of praseodymium hydroxypentenone complexes?
- Methodological Answer : Standardize measurement conditions (e.g., SQUID magnetometry at 2–300 K) to isolate temperature-dependent effects. Check for sample purity (e.g., XRD to exclude polymorphic impurities) and ligand protonation states (via pH titration). Compare with analogous lanthanide complexes to identify trends .
Theoretical Framework Integration
Q. What theoretical models explain the stereoelectronic effects of the (Z)-configured ligand on praseodymium coordination?
- Methodological Answer : Use ligand field theory (LFT) to correlate ligand geometry with d-orbital splitting patterns. Pair with natural bond orbital (NBO) analysis to quantify donor-acceptor interactions. Experimental validation via cyclic voltammetry can assess redox stability influenced by ligand configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
